molecular formula C11H11N3O2 B3750491 ethyl 2-cyano-3-(2-pyridinylamino)acrylate

ethyl 2-cyano-3-(2-pyridinylamino)acrylate

Cat. No. B3750491
M. Wt: 217.22 g/mol
InChI Key: UUFLNGMDHRHDOH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(2-pyridinylamino)acrylate, also known as ethyl cyano(pyridin-2-ylamino)methylidene)acetate, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of cyanoacrylates and is commonly used as a starting material for the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 2-cyano-3-(2-pyridinylamino)acrylate has been found to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate is its versatility as a starting material for the synthesis of various biologically active compounds. It is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate and its derivatives. One area of interest is the development of novel anticancer agents based on this compound. Several studies have reported the synthesis of compounds that exhibit improved anticancer activity compared to ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate. Another area of interest is the development of antimicrobial agents based on this compound. Ethyl 2-cyano-3-(2-pyridinylamino)acrylate has been shown to exhibit activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. Overall, the potential therapeutic applications of ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate and its derivatives make it an important compound for future research and development in the field of medicinal chemistry.

Scientific Research Applications

Ethyl 2-cyano-3-(2-pyridinylamino)acrylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. Several studies have reported the synthesis of novel compounds based on ethyl 2-cyano-3-(2-pyridinylamino)acrylate 2-cyano-3-(2-pyridinylamino)acrylate that exhibit improved pharmacological properties.

properties

IUPAC Name

ethyl (E)-2-cyano-3-(pyridin-2-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLNGMDHRHDOH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC=N1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-cyano-3-(2-pyridinylamino)acrylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-cyano-3-(2-pyridinylamino)acrylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-cyano-3-(2-pyridinylamino)acrylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-cyano-3-(2-pyridinylamino)acrylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-cyano-3-(2-pyridinylamino)acrylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-cyano-3-(2-pyridinylamino)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.